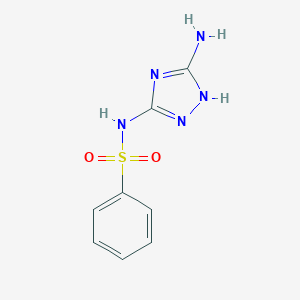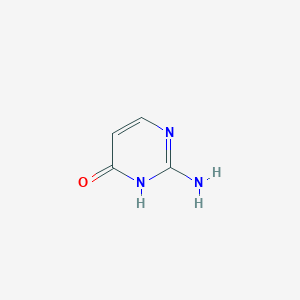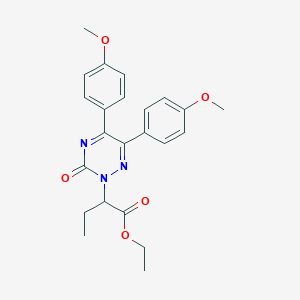
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate is a chemical compound that has been widely used in scientific research. This compound is also known as EMATE and has been used in various biochemical and physiological studies due to its unique properties.
Mécanisme D'action
The mechanism of action of EMATE involves the inhibition of certain enzymes, which is why it has been used in the study of enzyme inhibition. EMATE has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, EMATE has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMATE has several biochemical and physiological effects, which make it an important compound in scientific research. EMATE has been found to be an effective inhibitor of certain enzymes, which can have significant implications in the development of new drugs. Additionally, EMATE has been shown to have anti-cancer properties, which can be used in the development of new anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EMATE in lab experiments is that it is a relatively simple compound to synthesize. Additionally, EMATE has been found to be an effective inhibitor of certain enzymes, which can be used in the development of new drugs. However, one of the limitations of using EMATE in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for EMATE research. One of the most significant areas of research is in the development of new anti-cancer drugs. EMATE has been shown to have anti-cancer properties, and further research can lead to the development of new drugs that are more effective in treating cancer. Additionally, EMATE can be used in the study of enzyme inhibition, which can have significant implications in the development of new drugs for various diseases.
Conclusion:
In conclusion, EMATE is a chemical compound that has been widely used in scientific research. EMATE has several unique properties, including anti-cancer properties and the ability to inhibit certain enzymes. While there are some limitations to using EMATE in lab experiments, it remains an important compound in scientific research. Further research in the future can lead to the development of new drugs that can have significant implications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of EMATE involves the reaction of ethyl acetoacetate, 4-methoxybenzaldehyde, and hydrazine hydrate. This reaction results in the formation of EMATE, which is a white crystalline solid. The synthesis of EMATE is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
EMATE has been used in several scientific research studies due to its unique properties. One of the most significant applications of EMATE is in the field of cancer research. EMATE has been shown to have anti-cancer properties and has been used in the development of various anti-cancer drugs. Additionally, EMATE has been used in the study of enzyme inhibition and has been found to be an effective inhibitor of certain enzymes.
Propriétés
Numéro CAS |
108734-83-4 |
|---|---|
Nom du produit |
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate |
Formule moléculaire |
C23H25N3O5 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
ethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]butanoate |
InChI |
InChI=1S/C23H25N3O5/c1-5-19(22(27)31-6-2)26-23(28)24-20(15-7-11-17(29-3)12-8-15)21(25-26)16-9-13-18(30-4)14-10-16/h7-14,19H,5-6H2,1-4H3 |
Clé InChI |
FGZCPFGUIQVTMU-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
SMILES canonique |
CCC(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Synonymes |
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methoxyphenyl)-alpha-ethyl -3-oxo-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




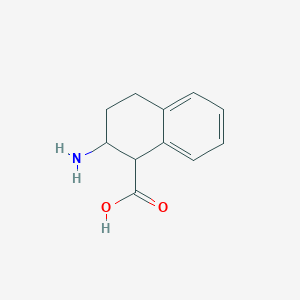


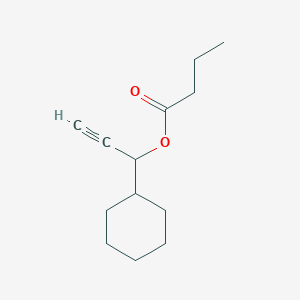



![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)


